(2S)-Ac4GalNAl

Metabolic Oligosaccharide Engineering Bioorthogonal Labeling Cell Surface Glycoproteomics

Metabolic oligosaccharide engineering with native Ac4GalNAlk often yields weak labeling without engineered pyrophosphorylase. (2S)-Ac4GalNAl (CAS 1658458-26-4) is the precise alkyne-tagged metabolic chemical reporter that requires mut-AGX1 co-expression for efficient incorporation into glycoproteins via the salvage pathway. It enables robust CuAAC detection with azide probes or conjugation in PROTAC synthesis. • Requires mut-AGX1 overexpression for glycoprotein labeling; • Terminal alkyne for CuAAC click chemistry; • Defined purity ≥98%, soluble in DMSO, DMF, DCM; • In stock for global shipping.

Molecular Formula C26H25F3N4O2S
Molecular Weight 514.6 g/mol
Cat. No. B605117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-Ac4GalNAl
SynonymsAC-4
Molecular FormulaC26H25F3N4O2S
Molecular Weight514.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H25F3N4O2S/c27-26(28,29)20-5-9-22(10-6-20)32-31-21-7-3-17(4-8-21)11-12-30-25(36)33-13-1-2-18-14-23(34)24(35)15-19(18)16-33/h3-10,14-15,34-35H,1-2,11-13,16H2,(H,30,36)
InChIKeyCOPZFJSJZPCWFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procurement-Ready Overview of (2S)-Ac4GalNAl


(2S)-Ac4GalNAl (N-(4-pentynoyl)-galactosamine tetraacylated, CAS 1658458-26-4) is a peracetylated, alkyne-functionalized galactosamine analogue classified as a metabolic oligosaccharide engineering (MOE) reagent and metabolic chemical reporter (MCR). The compound traverses the plasma membrane due to its acetyl groups, undergoes intracellular deprotection by esterases, and is processed by the salvage pathway into UDP-GalNAlk for incorporation into glycoproteins by glycosyltransferases. The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioorthogonal detection with fluorescent or biotinylated azides. It is frequently compared with its azide-tagged counterpart Ac4GalNAz and the mannosamine-based analogue Ac4ManNAl, but its weak inherent metabolic activation necessitates an engineered pyrophosphorylase (mut-AGX1) to achieve robust labeling [1].

Why Generic Substitution Fails for (2S)-Ac4GalNAl


Metabolic chemical reporters with similar core structures differ profoundly in their intracellular metabolic fates, substrate preferences for glycosyltransferases, and labeling patterns. Ac4GalNAlk (the alkyne form) and Ac4GalNAz (the azide form) are not interchangeable: the azide-tagged UDP-GalNAz is a superior substrate for GalNAc-T1 and GalNAc-T2 glycosyltransferases, while the alkyne-tagged UDP-GalNAlk is a weaker substrate. This leads to divergent glycoprotein band patterns in in-gel fluorescence analyses. Moreover, Ac4GalNAlk and the mannosamine analog Ac4ManNAlk enter distinct biosynthetic pathways; Ac4ManNAlk labels glycoproteins irrespective of AGX1 expression, while Ac4GalNAlk requires mut-AGX1 overexpression for efficient labeling. These mechanistic differences mean that substituting one MCR for another without understanding the underlying metabolic wiring can lead to fundamentally different — and potentially misleading — experimental outcomes [1][2].

Head-to-Head Evidence for (2S)-Ac4GalNAl Selectivity


Labeling Enhancement by mut-AGX1

In K-562 cells, expression of the engineered pyrophosphorylase mut-AGX1 increased cell surface fluorescence labeling by Ac4GalNAlk up to 100-fold (two orders of magnitude) compared to cells expressing wild-type AGX1. Labeling was assessed by flow cytometry after CuAAC with biotin-picolyl azide and streptavidin-DTAF [1]. In contrast, the control reagent Ac4ManNAlk labeled glycoproteins irrespective of the AGX1 construct used, demonstrating that Ac4GalNAlk exhibits a unique AGX1-dependent labeling bottleneck [2].

Metabolic Oligosaccharide Engineering Bioorthogonal Labeling Cell Surface Glycoproteomics

Labeling Specificity in HeLa Cells

In HeLa cells, the azide-tagged Ac4GalNAz was found to incorporate into approximately 50% of N-glycans and 43% of O-glycans using a strategy combining β-elimination, PNGase F, and Endo H treatments. In contrast, the alkyne derivative Ac4GalNAlk showed no significant incorporation into N-linked glycans or O-GlcNAc under the same experimental conditions, indicating a narrower labeling profile. The majority of Ac4GalNAlk labeling is attributed to O-GalNAc glycans on mucin-domain-containing proteins [1][2].

Glycan Specificity Metabolic Chemical Reporter Selectivity N-Glycan vs. O-Glycan Labeling

Glycoprotein Band Patterns in GALE-KO Cells

In GALE-knockout K-562 cells, which lack the ability to interconvert UDP-GalNAlk and UDP-GlcNAlk, Ac4GalNAlk produced highly intense glycoprotein bands at approximately 100 kDa and 40 kDa, whereas Ac4GlcNAlk produced a diffuse pattern of lower overall intensity. When compared under identical conditions (same NIR-fluorophore CF680 for both alkyne and azide detection), Ac4GalNAz and Ac4GlcNAz labeled additional bands not seen with Ac4GalNAlk/Ac4GlcNAlk, confirming that UDP-GalNAz is a better substrate for GalNAc-T1/T2 glycosyltransferases than UDP-GalNAlk [1].

GALE Epimerase Knockout UDP-Sugar Interconversion O-GalNAc Glycoproteomics

Feeding Time Requirement vs. Caged Precursor

The peracetylated precursor Ac4GalNAlk required longer feeding times (12–16 h) to achieve detectable UDP-sugar biosynthesis compared to the more downstream intermediate caged GalNAlk-1-phosphate (6–9 h). This difference is attributed to the additional enzymatic steps (NAGK/AGM1 and GALK2-mediated phosphorylation) required upstream of AGX1-mediated pyrophosphorylation when starting from the peracetylated monosaccharide. This kinetic delay is a direct consequence of WT-AGX1 being the rate-determining step in the biosynthesis of UDP-GalNAlk from Ac4GalNAlk [1].

Metabolic Activation Kinetics Salvage Pathway Efficiency Precursor Feeding Optimization

Application Scenarios for (2S)-Ac4GalNAl


PROTAC Linker Chemistry

(2S)-Ac4GalNAl contains a terminal alkyne group suitable for CuAAC conjugation to azide-functionalized E3 ligase ligands or target-protein binding moieties. As an alkyl chain-based PROTAC linker, it can be employed in the modular synthesis of proteolysis-targeting chimeras, exploiting its commercial availability, defined molecular weight (427.4 g/mol), and solubility in DMSO, DMF, and dichloromethane. This application is independent of its metabolic labeling function and leverages its straightforward click chemistry reactivity .

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